Ethyl 3-fluoro-4-(hydroxymethyl)benzoate Ethyl 3-fluoro-4-(hydroxymethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18299562
InChI: InChI=1S/C10H11FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5,12H,2,6H2,1H3
SMILES:
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol

Ethyl 3-fluoro-4-(hydroxymethyl)benzoate

CAS No.:

VCID: VC18299562

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-fluoro-4-(hydroxymethyl)benzoate -

Description

1. Overview of Ethyl 3-fluoro-4-(hydroxymethyl)benzoate

Ethyl 3-fluoro-4-(hydroxymethyl)benzoate is an organic compound belonging to the class of benzoic acid derivatives. It is characterized by a benzoate core substituted with a fluorine atom at the third position, a hydroxymethyl group at the fourth position, and an ethyl ester functional group.

2. Synthesis of Ethyl 3-fluoro-4-(hydroxymethyl)benzoate

The synthesis of this compound typically involves esterification and selective substitution reactions. A common route might include:

  • Starting Material: 3-fluoro-4-hydroxymethylbenzoic acid.

  • Esterification Reaction: Reacting the acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl) to form the ethyl ester derivative.

General Reaction:

C9H7FO3 (acid)+C2H5OHH+C10H11FO3 (ester)+H2O\text{C9H7FO3 (acid)} + \text{C2H5OH} \xrightarrow{\text{H+}} \text{C10H11FO3 (ester)} + \text{H2O}

4. Applications and Uses

  • Pharmaceutical Intermediates:

    • The hydroxymethyl group allows for further derivatization, making it useful in drug development.

    • Fluorinated compounds are often used in medicinal chemistry for their metabolic stability and bioactivity.

  • Chemical Synthesis:

    • The ester group enables participation in transesterification or hydrolysis reactions.

    • Hydroxymethyl functionality can be oxidized to aldehyde or carboxylic acid derivatives.

  • Material Science:

    • Potential precursor for polymers or specialty materials due to its functional groups.

5. Analytical Characterization

To confirm the identity and purity of Ethyl 3-fluoro-4-(hydroxymethyl)benzoate, standard analytical techniques are employed:

  • NMR Spectroscopy:

    • Proton (1^1H NMR) and Carbon (13^{13}C NMR) spectra will show signals corresponding to the aromatic protons, hydroxymethyl group, and ethyl ester moiety.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=198m/z = 198, confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for:

      • Ester carbonyl (C=OC=O) stretch around 1730 cm1^{-1},

      • Hydroxyl (OHO-H) stretch around 3200–3500 cm1^{-1},

      • Aromatic CHC-H stretches around 3000 cm1^{-1}.

  • Chromatography:

    • High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for purity assessment.

6. Safety and Handling

While specific safety data for this compound is unavailable, general precautions for similar compounds include:

  • Toxicity: Fluorinated aromatic compounds may pose inhalation or skin exposure risks.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling.

Product Name Ethyl 3-fluoro-4-(hydroxymethyl)benzoate
Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
IUPAC Name ethyl 3-fluoro-4-(hydroxymethyl)benzoate
Standard InChI InChI=1S/C10H11FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5,12H,2,6H2,1H3
Standard InChIKey BHLXMXQUULNOAJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)CO)F
PubChem Compound 121231780
Last Modified Aug 10 2024

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